![molecular formula C26H22N4O4 B2554342 6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358158-36-7](/img/no-structure.png)

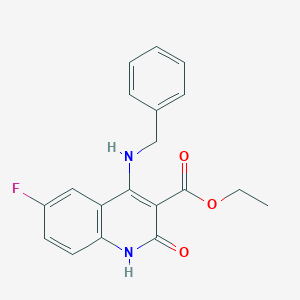

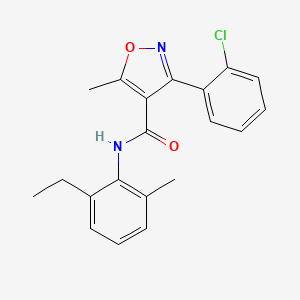

6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Exploration

Researchers have synthesized novel derivatives within the [1,2,4]triazoloquinazolinone family, exploring the chemical transformations of these compounds to access a variety of derivatives. This exploration serves as a foundational step in understanding the structural features responsible for the biological activities of these molecules (Al-Salahi & Geffken, 2011).

Pharmacological Investigations

The pharmacological potential of triazoloquinazolinones has been a subject of interest, with studies demonstrating their efficacy as H1-antihistaminic agents. Novel derivatives have been synthesized and evaluated in vivo, showing significant protective effects against histamine-induced bronchospasm in animal models. This line of research indicates the potential of these compounds in the development of new classes of antihistamines (Alagarsamy et al., 2009).

Anticonvulsant and Antihypertensive Activities

Further studies have evaluated the anticonvulsant and antihypertensive activities of [1,2,4]triazoloquinazolinone derivatives. Some compounds have shown wide margins of safety and significant oral activity against seizures induced in mice models, suggesting their potential in the treatment of epilepsy. Additionally, novel derivatives have demonstrated significant antihypertensive activity in spontaneously hypertensive rats, highlighting their potential as therapeutic agents for hypertension (Zhang et al., 2015); (Alagarsamy & Pathak, 2007).

Structural and Vibrational Studies

The structural and vibrational properties of triazoloquinazolinone derivatives have been analyzed through DFT studies and X-ray diffraction, providing insights into the conformational stability and intermolecular interactions within crystals. This research contributes to the understanding of the physicochemical properties of these compounds, which is crucial for drug design (Sun et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body. For instance, quinazoline derivatives are known to have a wide range of biological activities and are often used as scaffolds in drug discovery .

Mode of Action

The mode of action would depend on the specific target of the compound. It could act as an inhibitor, activator, or modulator of the target protein’s function .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and permeability can influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one' involves the reaction of 4-methylbenzaldehyde with 3,4-dimethoxyphenylacetonitrile to form 4-methyl-3,4-dimethoxyphenylacetaldehyde. This intermediate is then reacted with 2-aminobenzonitrile to form the triazoloquinazoline ring system. The resulting compound is then reacted with ethyl oxalyl chloride to form the oxalyl derivative, which is then reacted with 2-(4-methylphenyl)ethylamine to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "3,4-dimethoxyphenylacetonitrile", "2-aminobenzonitrile", "ethyl oxalyl chloride", "2-(4-methylphenyl)ethylamine" ], "Reaction": [ "Step 1: 4-methylbenzaldehyde is reacted with 3,4-dimethoxyphenylacetonitrile in the presence of a base to form 4-methyl-3,4-dimethoxyphenylacetaldehyde.", "Step 2: 4-methyl-3,4-dimethoxyphenylacetaldehyde is reacted with 2-aminobenzonitrile in the presence of a catalyst to form the triazoloquinazoline ring system.", "Step 3: The resulting compound is reacted with ethyl oxalyl chloride in the presence of a base to form the oxalyl derivative.", "Step 4: The oxalyl derivative is then reacted with 2-(4-methylphenyl)ethylamine in the presence of a base to form the final product." ] } | |

CAS No. |

1358158-36-7 |

Molecular Formula |

C26H22N4O4 |

Molecular Weight |

454.486 |

IUPAC Name |

6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

InChI |

InChI=1S/C26H22N4O4/c1-16-8-10-17(11-9-16)24-27-25-19-6-4-5-7-20(19)29(26(32)30(25)28-24)15-21(31)18-12-13-22(33-2)23(14-18)34-3/h4-14H,15H2,1-3H3 |

InChI Key |

VOJKGFZLMQDROG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC(=C(C=C5)OC)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

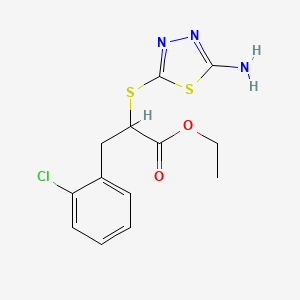

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)

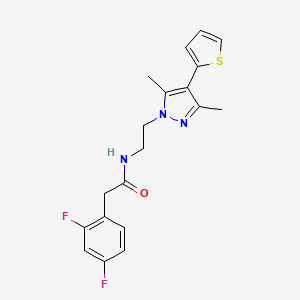

![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)

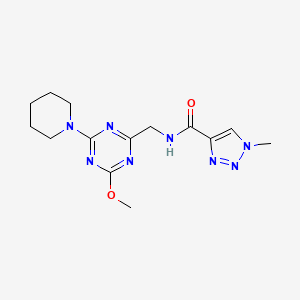

![1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2554266.png)

![1-[4-(propan-2-yloxy)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2554271.png)

![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)

![(3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2554276.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2554279.png)

![2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2554280.png)

![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-phenylethyl)urea](/img/structure/B2554281.png)